molecular formula C14H14F3NO3S B2581172 N-(2,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide CAS No. 1017632-04-0

N-(2,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide

Cat. No.: B2581172
CAS No.: 1017632-04-0
M. Wt: 333.33
InChI Key: CYAROWNNPORMME-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide (hereafter referred to as the target compound) is a trifluoroacetamide derivative characterized by a 2,4-dimethylphenyl group and a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety. Its molecular formula is C₁₅H₁₅F₃NO₃S, with a molecular weight of 346.35 g/mol .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO3S/c1-9-3-4-12(10(2)7-9)18(13(19)14(15,16)17)11-5-6-22(20,21)8-11/h3-7,11H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAROWNNPORMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Trifluoroacetamide Derivatives with Aromatic Substitutents

Several structurally related trifluoroacetamides have been synthesized and characterized (Table 1):

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 2,4-dimethylphenyl; dihydrothiophen sulfone C₁₅H₁₅F₃NO₃S 346.35 Sulfone group enhances polarity; trifluoroacetamide backbone
TFA-L-Phe-Ph(2,4-Me) (L-90) 2,4-dimethylphenyl; L-configuration C₁₉H₁₉F₃NO₂ 350.14 Stereospecific activity; IR: C=O (1695 cm⁻¹), NH (3320 cm⁻¹)
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide 2-fluorobenzyl; 4-isopropylphenoxy C₂₃H₂₅FNO₅S 470.52 Sulfone and phenoxy groups; potential agrochemical applications
N-(3-Methylphenyl)-2,2,2-trichloro-acetamide 3-methylphenyl; trichloro-acetamide C₉H₈Cl₃NO 260.53 Trichloro substitution; crystal system: monoclinic, space group P2₁/c

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in the target compound and trichloro substituents in analogs enhance electrophilicity, influencing reactivity and crystal packing.
  • Stereochemistry : Compounds like L-90 () exhibit stereospecific bioactivity, whereas the target compound’s stereochemistry remains uncharacterized in available data .
  • Sulfone vs. Thiazol Moieties : The target compound’s dihydrothiophen sulfone group distinguishes it from thiazol-containing acetamides (e.g., ), which show hydrogen-bonded dimers (N–H⋯N interactions) in crystal structures .

Crystallographic and Spectroscopic Comparisons

Crystallography:
  • Target Compound: No crystallographic data is available, but related trichloro-acetamides () exhibit monoclinic systems (P2₁/c) with 1–2 molecules per asymmetric unit. Meta-substituents (e.g., 3,5-dimethyl) increase steric bulk, altering lattice constants .
  • N-Substituted 2-Arylacetamides : compounds (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) show dihedral angles of 61.8° between aromatic rings, influencing crystal packing via N–H⋯N hydrogen bonds .
Spectroscopy:
  • IR : The target compound’s trifluoroacetamide group would exhibit C=O stretching near 1700 cm⁻¹, similar to L-90 (1695 cm⁻¹) . The sulfone group (S=O) shows asymmetric/symmetric stretches at 1300–1150 cm⁻¹.
  • NMR :
    • ¹H NMR : Aromatic protons (2,4-dimethylphenyl) resonate at δ 6.8–7.2; methyl groups at δ ~2.3.
    • ¹³C NMR : CF₃ appears at δ 110–120 (q, J = 288 Hz), consistent with trifluoroacetamides in and .

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